5-bromo-3-methoxy-1H-pyrazole
Overview
Description
5-bromo-3-methoxy-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
Pyrazole derivatives are known to bind with high affinity to multiple receptors , and can be used as DHODH inhibitors . The role of these targets is to mediate the biological and pharmacological effects of 5-bromo-3-methoxy-1H-pyrazole.
Mode of Action
It is known that pyrazole derivatives can simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions . This interaction with its targets may lead to changes in the cellular processes, contributing to its biological activity.
Biochemical Pathways
Pyrazole derivatives are known to exhibit a broad range of pharmacological properties , suggesting that they may affect multiple biochemical pathways. The downstream effects of these pathways would depend on the specific biological activity of this compound.
Result of Action
Given the known biological activities of pyrazole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
5-Bromo-3-methoxy-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . It also affects energy-dependent and independent calcium uptake, indicating its potential impact on cellular energy metabolism and calcium signaling pathways . The interactions of this compound with these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the activity of acetylcholinesterase, an enzyme critical for neurotransmission . By inhibiting this enzyme, this compound can alter nerve impulse transmission, leading to changes in cellular behavior and function. Additionally, its impact on oxidative phosphorylation suggests potential effects on cellular energy production and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It inhibits oxidative phosphorylation by interfering with the electron transport chain, thereby reducing ATP production . This compound also binds to calcium channels, affecting calcium uptake and signaling within cells . These interactions highlight the compound’s ability to modulate key molecular pathways, making it a potential candidate for therapeutic development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained inhibition of oxidative phosphorylation and calcium uptake, leading to prolonged effects on cellular energy metabolism and signaling pathways . These temporal effects are important for understanding the compound’s potential long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect cellular energy metabolism and calcium signaling . At higher doses, it can cause significant adverse effects, including neurotoxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 . These metabolic processes can influence the compound’s bioavailability and activity within the body. Understanding these pathways is essential for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, binding to calcium channels can facilitate its transport into cells, where it can exert its effects on calcium signaling and energy metabolism . The distribution of this compound within the body is a key factor in its overall pharmacological profile.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize primarily in the mitochondria, where it can directly affect oxidative phosphorylation and ATP production . Additionally, its interactions with calcium channels suggest potential localization in the endoplasmic reticulum, further influencing calcium signaling pathways . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methoxy-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methoxy-1H-pyrazole with bromine in the presence of a suitable solvent can yield this compound. The reaction conditions typically involve maintaining a low temperature to control the reactivity of bromine and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-methoxy-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or methoxy groups.
Cyclization Reactions: The pyrazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-bromo-3-methoxy-1H-pyrazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-1H-pyrazole: Lacks the bromine substituent, resulting in different reactivity and applications.
5-bromo-1H-pyrazole:
3,5-dibromo-1H-pyrazole: Contains an additional bromine atom, leading to increased reactivity and different applications.
Uniqueness
5-bromo-3-methoxy-1H-pyrazole is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
5-bromo-3-methoxy-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQSBAXFMLYKSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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